

R-(-)-Columbianetin: A Technical Guide to its Solubility in Organic Solvents

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Compound of Interest

Compound Name: *R-(-)-Columbianetin*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **R-(-)-Columbianetin**, a naturally occurring coumarin with known biological activities. Understanding the solubility of this compound in various organic solvents is critical for a wide range of research and development applications, including natural product extraction, formulation development, and in vitro/in vivo studies.

While precise quantitative solubility data for **R-(-)-Columbianetin** in a broad spectrum of organic solvents is not readily available in published literature, this guide compiles the existing information, provides data for its enantiomer, (+)-Columbianetin, as a close approximation, and details a robust experimental protocol for researchers to determine solubility in their laboratories.

Physicochemical Properties of Columbianetin

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₄ O ₄	PubChem
Molecular Weight	246.26 g/mol	PubChem
Appearance	White solid	---
Enantiomeric Form	R-(-)	---

Quantitative Solubility Data

Direct quantitative solubility data for **R-(-)-Columbianetin** in common organic solvents remains largely unreported in publicly accessible databases and scientific literature. However, data for its enantiomer, (+)-Columbianetin, is available from commercial suppliers and can serve as a valuable estimation. It is important to note that while enantiomers typically exhibit identical solubility in achiral solvents, this is not always guaranteed.

The following table summarizes the available solubility data for (+)-Columbianetin.

Solvent	Solubility (mg/mL)	Solubility (mM)	Source	Notes
Dimethyl Sulfoxide (DMSO)	100	406.07	MedchemExpress[1]	Requires sonication
Dimethyl Sulfoxide (DMSO)	9	36.55	TargetMol[2]	Sonication is recommended

It is highly recommended that researchers experimentally verify the solubility of **R-(-)-Columbianetin** in their specific solvents and conditions of interest.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[3][4][5] This protocol outlines the key steps for determining the solubility of **R-(-)-Columbianetin** in an organic solvent of choice, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

- **R-(-)-Columbianetin** (solid)

- Organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, DMSO)
- Glass vials with screw caps
- Orbital shaker or wrist-action shaker
- Incubator or temperature-controlled water bath
- Analytical balance
- Syringe filters (e.g., 0.22 μm PTFE)
- Autosampler vials
- HPLC system with a UV detector
- Appropriate HPLC column (e.g., C18)

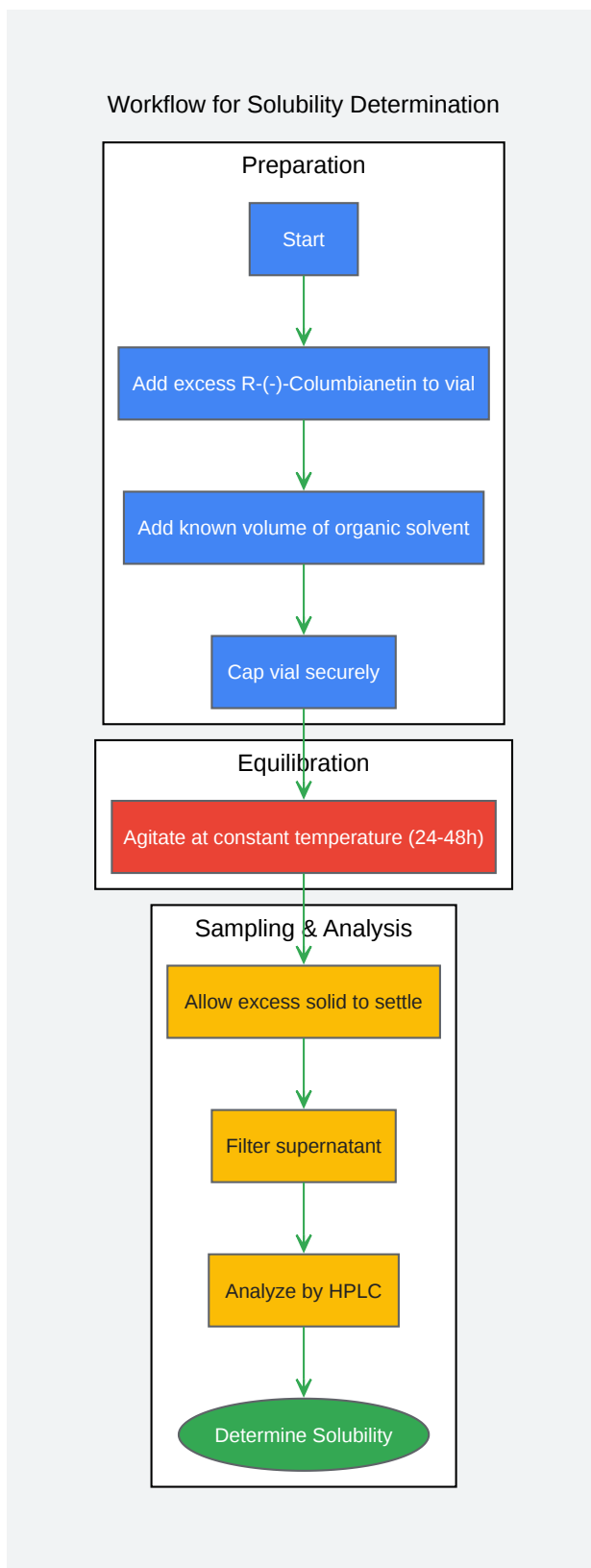
Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of solid **R-(-)-Columbianetin** to a glass vial. The excess solid should be visually apparent.
 - Add a known volume of the desired organic solvent to the vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker or a temperature-controlled water bath.
 - Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.^[3]
- Sample Preparation for Analysis:

- After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
- Carefully withdraw a sample of the supernatant using a syringe.
- Filter the sample through a syringe filter (e.g., 0.22 μm) into a clean autosampler vial to remove any undissolved solid.
- Quantitative Analysis by HPLC:
 - Prepare a series of standard solutions of **R-(-)-Columbianetin** of known concentrations in the same organic solvent.
 - Develop a suitable HPLC method for the analysis of Columbianetin. This will typically involve a C18 column and a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at an appropriate wavelength.
 - Generate a calibration curve by injecting the standard solutions and plotting the peak area versus concentration.
 - Inject the filtered sample from the solubility experiment.
 - Determine the concentration of **R-(-)-Columbianetin** in the sample by interpolating its peak area on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

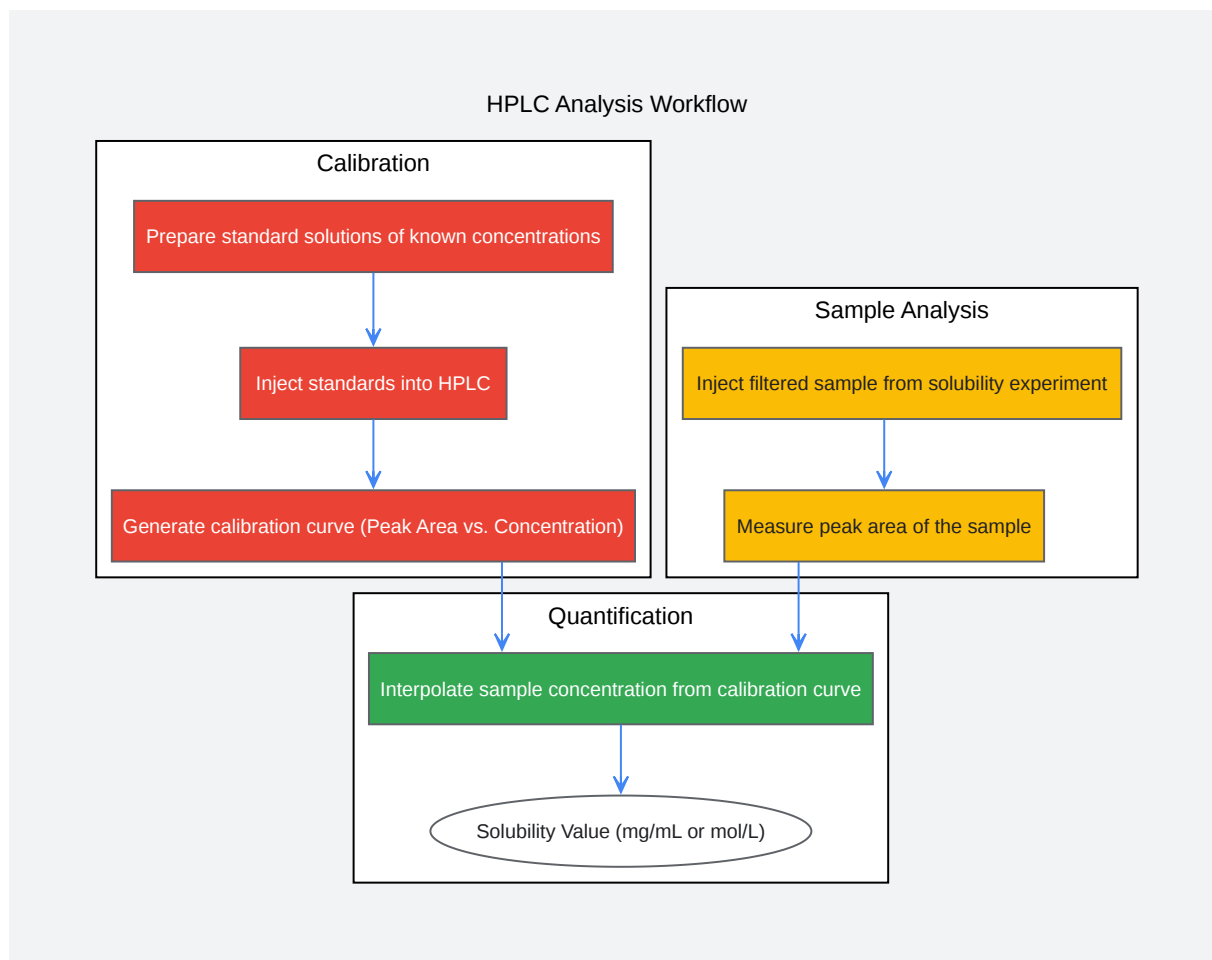
Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the solubility determination process.



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Figure 1. Overall workflow for determining the solubility of **R-(-)-Columbianetin**.



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Figure 2. Detailed workflow for the quantitative analysis of solubility samples using HPLC.

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